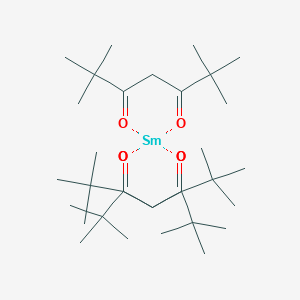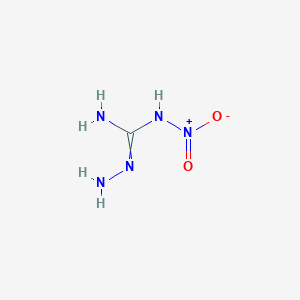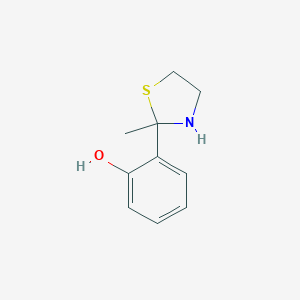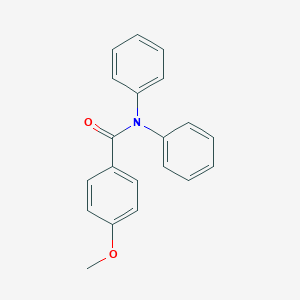
Fursalan
Übersicht
Beschreibung
FURSALAN, mit der Summenformel C₁₂H₁₃Br₂NO₃, ist eine chemische Verbindung, die für ihre einzigartigen Eigenschaften und Anwendungen in verschiedenen Bereichen bekannt ist. Es zeichnet sich durch seine bromierte Struktur aus, die zu seiner Reaktivität und Vielseitigkeit in der chemischen Synthese beiträgt .
Wissenschaftliche Forschungsanwendungen
FURSALAN hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein bei der Synthese komplexer organischer Moleküle eingesetzt.
Biologie: Wird im Studium der Enzyminhibition und Protein-Protein-Wechselwirkungen eingesetzt.
Medizin: Für sein Potenzial als pharmazeutischer Zwischenstoff und in der Wirkstoffforschung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann this compound an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen physiologischen Wirkungen führt. Die bromierte Struktur von this compound ermöglicht starke Wechselwirkungen mit seinen Zielstrukturen und erhöht so seine Wirksamkeit.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von FURSALAN beinhaltet typischerweise die Bromierung einer Vorläuferverbindung unter kontrollierten Bedingungen. Eine gängige Methode umfasst die Reaktion einer geeigneten aromatischen Verbindung mit Brom in Gegenwart eines Katalysators. Die Reaktion wird in einem Lösungsmittel wie Essigsäure oder Dichlormethan durchgeführt, und die Temperatur wird sorgfältig kontrolliert, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound verwendet oft großtechnische Bromierungsprozesse. Diese Prozesse sind darauf ausgelegt, die Ausbeute und Reinheit zu maximieren und gleichzeitig die Umweltbelastung zu minimieren. Der Einsatz von Durchflussreaktoren und fortschrittlichen Katalysatorsystemen ermöglicht eine effiziente und skalierbare Produktion von this compound.
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Oxiden oxidiert werden.
Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden, was zur Bildung reduzierter Derivate führt.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen Bromatome durch andere funktionelle Gruppen ersetzt werden. Übliche Reagenzien für diese Reaktionen sind Nukleophile wie Amine oder Thiole.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Amine in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von bromierten Oxiden.
Reduktion: Bildung von bromierten Alkoholen oder Aminen.
Substitution: Bildung von substituierten aromatischen Verbindungen mit verschiedenen funktionellen Gruppen.
Analyse Chemischer Reaktionen
Types of Reactions
FURSALAN undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where bromine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of brominated oxides.
Reduction: Formation of brominated alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wirkmechanismus
The mechanism of action of FURSALAN involves its interaction with specific molecular targets. In biological systems, this compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The brominated structure of this compound allows it to form strong interactions with its targets, enhancing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Furan: Eine fünfringige aromatische Verbindung mit einem Sauerstoffatom.
Furfural: Ein Aldehyd-Derivat von Furan.
Furosemid: Ein Schleifendiuretikum mit einer ähnlichen bromierten Struktur.
Einzigartigkeit von FURSALAN
This compound zeichnet sich durch seine doppelte Bromierung aus, die ihm eine einzigartige Reaktivität und Stabilität verleiht. Dies macht es besonders wertvoll in der synthetischen Chemie und in industriellen Anwendungen, bei denen spezifische Reaktivitätsschemata gewünscht sind.
Eigenschaften
IUPAC Name |
3,5-dibromo-2-hydroxy-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2NO3/c13-7-4-9(11(16)10(14)5-7)12(17)15-6-8-2-1-3-18-8/h4-5,8,16H,1-3,6H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGVKLACODHWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C(=CC(=C2)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864618 | |
| Record name | 3,5-Dibromo-2-hydroxy-N-[(oxolan-2-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15686-77-8 | |
| Record name | Fursalan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibromo-2-hydroxy-N-[(oxolan-2-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURSALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY5QK5G88T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)

![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)



